BRD4 BD2 Binding Affinity: Sub-Nanomolar Potency Versus First-Generation BD2 Inhibitors
XY153 demonstrates a BRD4 BD2 IC50 of 0.79 nM in TR-FRET binding assays, representing a 646-fold improvement in absolute BD2 binding potency compared to the first-generation BD2-selective inhibitor apabetalone (RVX-208), which exhibits a BRD4 BD2 IC50 of 510 nM [1]. XY153 also exhibits superior BD2 potency compared to ABBV-744, a clinical-stage BD2-selective inhibitor that inhibits BRD4 BD2 with IC50 values in the 4-18 nM range . This potency differential has direct implications for cellular efficacy, as discussed in subsequent evidence items.
| Evidence Dimension | BRD4 BD2 binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.79 nM |
| Comparator Or Baseline | Apabetalone (RVX-208): 510 nM; ABBV-744: 4-18 nM |
| Quantified Difference | 646-fold more potent than apabetalone; 5-23-fold more potent than ABBV-744 |
| Conditions | TR-FRET assay (time-resolved fluorescence resonance energy transfer) measuring displacement of labeled peptide probe from recombinant BRD4 BD2 protein |
Why This Matters
Sub-nanomolar target engagement reduces the compound concentration required for cellular activity, potentially expanding the therapeutic window and reducing off-target pharmacology at higher doses.
- [1] Li J, Zhang C, Xu H, et al. J Med Chem. 2022;65(7):5760-5799. View Source
